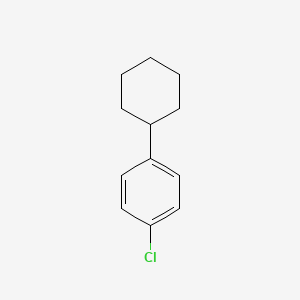

1-Chloro-4-cyclohexylbenzene

Description

1-Chloro-4-cyclohexylbenzene (C₁₂H₁₅Cl) is a chlorinated aromatic compound featuring a cyclohexyl substituent at the para position of the benzene ring. It is synthesized via modular C–H functionalization methods, such as Method A, which involves flash column chromatography on silica gel with hexane, yielding 74% of the product as a colorless oil . Key spectroscopic data include:

- ¹H NMR (600 MHz, CDCl₃): δ 7.26–7.22 (m, 2H), 7.15–7.11 (m, 2H), 2.57–2.36 (m, 1H), 1.88–1.81 (m, 4H), 1.78–1.71 (m, 1H), 1.45–1.30 (m, 4H), 1.28–1.22 (m, 1H) .

This compound’s structure combines the hydrophobic cyclohexyl group with the electron-withdrawing chlorine atom, influencing its reactivity and physical properties.

Properties

IUPAC Name |

1-chloro-4-cyclohexylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Cl/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h6-10H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WADPSZROEUFUKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20285099 | |

| Record name | 1-chloro-4-cyclohexylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20285099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

829-32-3 | |

| Record name | NSC40474 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40474 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-chloro-4-cyclohexylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20285099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-4-cyclohexylbenzene can be synthesized through the Friedel-Crafts alkylation reaction. The process involves the reaction of chlorobenzene with cyclohexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-cyclohexylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 4-cyclohexylphenol.

Oxidation Reactions: The cyclohexyl group can be oxidized to form cyclohexanone derivatives.

Reduction Reactions: The benzene ring can be hydrogenated to form cyclohexylcyclohexane.

Common Reagents and Conditions:

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Hydrogen gas (H₂) in the presence of a palladium or platinum catalyst.

Major Products:

Substitution: 4-Cyclohexylphenol.

Oxidation: Cyclohexanone derivatives.

Reduction: Cyclohexylcyclohexane.

Scientific Research Applications

1-Chloro-4-cyclohexylbenzene is an organic compound with the molecular formula C₁₂H₁₅Cl. It is a derivative of benzene, with a chlorine atom and a cyclohexyl group substituted at the para positions of the benzene ring. This colorless liquid is used in various chemical applications because of its unique structural properties.

Scientific Research Applications

- Chemistry this compound is used as an intermediate in the synthesis of various organic compounds.

- Biology Due to its amphiphilic nature, it serves as a model compound in studies of membrane interactions.

- Medicine Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

- Industry It is used in the production of specialty chemicals and materials.

Chemical Reactions Analysis

This compound can undergo substitution, oxidation, and reduction reactions.

- Substitution Reactions The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 4-cyclohexylphenol. Sodium hydroxide (NaOH) in aqueous or alcoholic solution can be used.

- Oxidation Reactions The cyclohexyl group can be oxidized to form cyclohexanone derivatives. Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium can be used.

- Reduction Reactions The benzene ring can be hydrogenated to form cyclohexylcyclohexane. Hydrogen gas (H₂) in the presence of a palladium or platinum catalyst can be used.

Preparation Methods

This compound can be synthesized through the Friedel-Crafts alkylation reaction. The process involves the reaction of chlorobenzene with cyclohexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to maximize yield and purity, using continuous flow reactors and advanced separation techniques to ensure efficient production.

Mechanism of Action

The mechanism of action of 1-chloro-4-cyclohexylbenzene involves its interaction with various molecular targets. The chlorine atom and cyclohexyl group influence the compound’s reactivity and interaction with enzymes and receptors. The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other functional groups, altering its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Properties

- Polarity and Solubility: The cyclohexyl group in 1-Chloro-4-cyclohexylbenzene imparts significant hydrophobicity, contrasting with the polar sulfonyl group in Sulphenone, which enhances water solubility .

Reactivity :

- The para-chlorine in this compound is deactivated toward electrophilic substitution due to the electron-withdrawing effect, whereas the methoxy group in 1-Methoxy-4-(tetrachloroethyl)benzene activates the ring for electrophilic attacks .

- N-(4-Chloro-benzyl)-cyclohexane-1,4-diamine hydrochloride’s amine groups enable hydrogen bonding, making it more reactive in acid-base reactions compared to the neutral this compound .

Crystallographic and Analytical Insights

- Structural validation tools like SHELX and ORTEP-3 are critical for resolving nonplanar ring conformations in cyclohexyl-containing compounds . For example, the cyclohexyl ring in this compound likely adopts a chair conformation, minimizing steric strain .

- Crystallographic data for related compounds (e.g., N-(4-Chloro-benzyl)-cyclohexane-1,4-diamine hydrochloride) often employ hydrogen-bonding analysis to confirm amine interactions .

Biological Activity

1-Chloro-4-cyclohexylbenzene, also known by its CAS number 829-32-3, is an organic compound that has garnered interest in various fields, including chemistry and biology. Its biological activity is primarily attributed to its structural characteristics, which allow it to interact with biological systems in significant ways.

This compound is characterized by a chlorinated benzene ring substituted with a cyclohexyl group. Its molecular formula is , and it has a molecular weight of 194.7 g/mol. The presence of the chlorine atom and the cyclohexyl group influences its solubility and reactivity, making it an important compound in organic synthesis and biological studies .

The biological activity of this compound can be understood through its interaction with various molecular targets:

- Nucleophilic Substitution : The chlorine atom can be replaced by nucleophiles, altering the compound's biological properties.

- Membrane Interaction : Due to its amphiphilic nature, it serves as a model compound for studying membrane interactions, which are crucial for understanding drug delivery mechanisms and cellular uptake processes.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown its effectiveness against various pathogens. For example, when tested against different bacterial strains, it demonstrated significant inhibitory effects, suggesting potential applications in developing antimicrobial agents .

Cytotoxicity and Cancer Research

In studies involving cancer cell lines, such as MDBK (Madin-Darby Bovine Kidney) cells, the compound showed a dose-dependent growth inhibition effect. The MTT assay results indicated that higher concentrations of this compound led to increased cytotoxicity, highlighting its potential as an anticancer agent .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MDBK | 50 | Significant growth inhibition |

| Vero (normal cells) | >100 | Low cytotoxicity observed |

Toxicological Profile

Toxicological assessments have revealed that while this compound has some beneficial biological activities, it also poses risks at higher doses. Studies have shown that repeated oral exposure can lead to liver and kidney effects in animal models. Specifically, hepatocellular hypertrophy was observed at doses above 50 mg/kg body weight .

Case Studies

- Case Study on Antimicrobial Efficacy : In a study assessing the antimicrobial efficacy of various compounds, this compound was found to have a minimum inhibitory concentration (MIC) ranging from 0.02 to 0.52 mg/mL against different bacterial strains. This positions it as a promising candidate for further development in antimicrobial therapies .

- Toxicological Assessment : A comprehensive evaluation of the compound's toxicity revealed that at high doses (≥250 ppm), there were significant changes in liver enzyme levels and kidney weights in male rats, indicating potential nephrotoxicity and hepatotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.